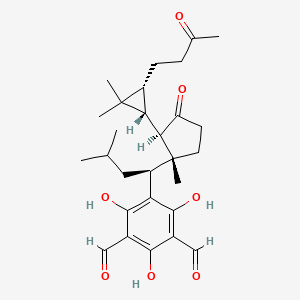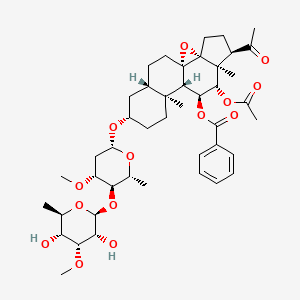
Macrocarpal N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrocarpal N is a natural product isolated from the twigs of Eucalyptus globules Labill . It is structurally characterized by isopentyl phioroglucinol dialdehyde fused to various sesquiterpene skeletons .
Synthesis Analysis
The synthetic studies on Macrocarpals, including Macrocarpal N, have been conducted . The synthesis involves an efficient coupling of the aromatic side-chain unit with enone, prepared from commercially available and inexpensive (+)-3-carene . The ZnCl_2 mediated coupling reaction of the side-chain unit with silyl dienol ether gave the desired products with no diastereoselectivity .Molecular Structure Analysis
The molecular structure of Macrocarpal N is represented by the chemical formula C28H38O7 . The molecular weight is 486.6 g/mol . The SMILES representation isCC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C . Physical And Chemical Properties Analysis
Macrocarpal N appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Pharmaceutical Relevance
Macrocarpal N, a formylated phloroglucinol compound (FPC), is known for its various bioactivities of pharmaceutical relevance . These compounds provide chemical defense against herbivory and display various bioactivities .
Antimicrobial Activity
FPCs, including Macrocarpal N, have been studied for their antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents .
Anticancer Effects
Research has shown that FPCs have important bioactivities including anticancer effects . This suggests that Macrocarpal N could be used in cancer treatment strategies .
Antimalarial Effects
FPCs have also been found to have antimalarial effects . This indicates that Macrocarpal N could be a potential candidate for the development of new antimalarial drugs .
Inhibitory Activity of HIV-RTase
Macrocarpals are known to show inhibitory activity of HIV-RTase . This suggests that Macrocarpal N could be used in the development of treatments for HIV .
Inhibitory Activity of Aldose Reductase
Macrocarpals, including Macrocarpal N, have been found to inhibit aldose reductase . Aldose reductase is an enzyme involved in the development of several long-term diabetic complications, so Macrocarpal N could potentially be used in the treatment of diabetes .
Inhibitory Activity of Glucosyltransferase
Macrocarpals are known to inhibit glucosyltransferase . This enzyme plays a key role in the synthesis of glucans, which are involved in the formation of dental plaque. Therefore, Macrocarpal N could potentially be used in oral care products to prevent tooth decay .
Plant Defense
Macrocarpal N, as a formylated phloroglucinol compound, is produced by plants such as Eucalyptus as a defense mechanism . This suggests potential applications in agriculture, for example in the development of natural pesticides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19-,22-,23-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPNGYABEKLGJP-XTZMCNFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91895404 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





